molecular formula C20H42ClNO3 B14443717 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride CAS No. 78693-48-8

2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride

Cat. No.: B14443717
CAS No.: 78693-48-8
M. Wt: 380.0 g/mol
InChI Key: ZSKKREPHPUFXQO-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is an organic compound that features a dimethylamino group, an ethoxy group, and a hexadecanoic acid moiety. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol . This intermediate is then reacted with hexadecanoic acid under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant and its interactions with cell membranes.

    Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug delivery systems.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride involves its interaction with molecular targets such as cell membranes and proteins. The dimethylamino group can interact with negatively charged sites on proteins, while the ethoxy and hexadecanoic acid moieties can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a dimethylamino group and a long-chain fatty acid allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

CAS No.

78693-48-8

Molecular Formula

C20H42ClNO3

Molecular Weight

380.0 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]hexadecanoic acid;hydrochloride

InChI

InChI=1S/C20H41NO3.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20(22)23)24-18-17-21(2)3;/h19H,4-18H2,1-3H3,(H,22,23);1H

InChI Key

ZSKKREPHPUFXQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)OCCN(C)C.Cl

Origin of Product

United States

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